2-cyclopropyl-8-[(5-fluoro-2-methylphenyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives can involve multiple steps, including Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization. For instance, a convenient synthesis route for 1,7-diazaspiro[5.5]undecane via these methods is described, highlighting the versatility of spiroaminal reactions with electrophiles to yield spirocyclic adducts or tetrahydropyridine derivatives (Cordes et al., 2013). Another method involves base-promoted double Michael addition reactions to synthesize 2,4-diazaspiro[5.5]undecane derivatives, demonstrating the chemical flexibility and functional group tolerance of these systems (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, often preferred in a chair conformation for cyclohexanone units, as elucidated by NMR and X-ray crystallography. These studies reveal significant insights into the stereochemistry and conformational preferences of these compounds, which can influence their reactivity and potential biological activity (Islam et al., 2017).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives towards various electrophiles and their ability to form complexes with metals such as ruthenium(II) and copper(II) indicate their potential as bidentate ligands and their versatility in synthetic chemistry. These reactions can lead to a wide range of spirocyclic adducts, showcasing the chemical diversity accessible from these spirocyclic frameworks (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, elemental analysis, and crystal packing, are critical for understanding their stability, solubility, and suitability for various applications. For example, the crystal structure analysis of similar spirocyclic compounds reveals non-planar 1,3-dioxane rings adopting a chair conformation and forming one-dimensional chain structures through hydrogen bonding interactions (Yuan et al., 2017).
Scientific Research Applications
Synthesis and Structural Insights
- A methodology for synthesizing diazaspiro[5.5]undecane derivatives was developed, demonstrating a broad range of pharmaceutical and biological activities. These derivatives are obtained through a cascade cyclization of double Michael addition reactions. This technique is efficient for creating diazaspiro-heterocyclic structures, often preferring a chair conformation due to intermolecular hydrogen bonding and stacking interactions (Islam et al., 2017).
Pharmacological Potential
- Compounds including 2,8-diazaspiro[5.5]undecane derivatives have been studied for their potential in treating various chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Ligand Properties and Complex Formation
- Research on 1,7-diazaspiro[5.5]undecane shows it to be a novel bidentate ligand, forming complexes with ruthenium(II) and copper(II), indicating potential applications in various chemical processes and perhaps in pharmaceutical development (Cordes et al., 2013).
Novel Scaffolds for Drug Discovery
- The diazaspiro[5.5]undecane framework has been used to design novel spiro scaffolds, inspired by bioactive natural products. These scaffolds are versatile for drug discovery, facilitating easy conversion to lead generation libraries (Jenkins et al., 2009).
Solvatochromic Analysis and Photophysical Studies
- Diazaspiro compounds, including those related to 2,8-diazaspiro[5.5]undecane, have been analyzed for their solvatochromic behavior, providing insights into their photophysical properties. This research aids in understanding their interaction with different solvents, relevant in various chemical and pharmaceutical applications (Aggarwal & Khurana, 2015).
Antimicrobial Applications
- The incorporation of sulfamoyl moiety into heterocyclic compounds, including diazaspiro[5.5]undecane derivatives, has been explored for antimicrobial uses. These compounds show promising results against various bacterial and fungal infections (Darwish et al., 2014).
Molecular Structure and DFT Calculations
- The molecular structure of fluorinated spiro-heterocycles related to 2,8-diazaspiro[5.5]undecane has been studied, with findings supported by density functional theory (DFT) calculations. These studies offer valuable insights into the molecular properties of these compounds (Islam et al., 2015).
Anticonvulsant Agents
- N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives, a related compound class, have shown potential as anticonvulsant agents. Their effectiveness in seizure models highlights their potential in neurological therapies (Li et al., 2015).
properties
IUPAC Name |
2-cyclopropyl-8-(5-fluoro-2-methylphenyl)sulfonyl-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3S/c1-14-3-4-15(20)11-17(14)26(24,25)21-10-2-8-19(12-21)9-7-18(23)22(13-19)16-5-6-16/h3-4,11,16H,2,5-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMVBDRIGFLSIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC3(C2)CCC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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